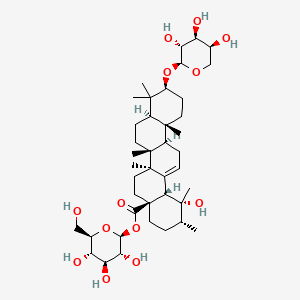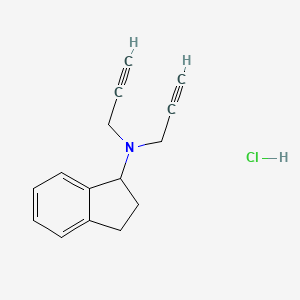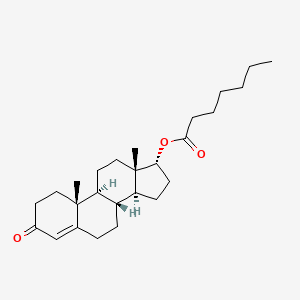
Ziyuglycoside I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
紫玉苷I可以使用薄膜水合技术合成。 该方法涉及将磷脂酰胆碱、胆固醇、紫玉苷I和维生素E溶解在氯仿-甲醇(2:1,v/v)混合溶剂中,并通过超声波进行处理 . 然后对所得溶液进行薄膜分散,形成含有紫玉苷I的脂质体 .
工业生产方法
紫玉苷I的工业生产通常涉及从地榆根中提取。 根部使用硅胶柱色谱和制备型高效液相色谱 (HPLC) 进行处理以分离化合物 .
化学反应分析
反应类型
紫玉苷I会经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物的结构和增强其生物活性至关重要 .
常用试剂和条件
涉及紫玉苷I的反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应通常在受控温度和pH条件下进行,以确保最佳产量 .
形成的主要产物
紫玉苷I反应形成的主要产物包括具有增强抗炎和抗氧化特性的衍生物。 这些衍生物通常用于进一步的科学研究和制药应用 .
科学研究应用
紫玉苷I具有广泛的科学研究应用:
作用机制
紫玉苷I通过各种分子靶点和途径发挥其作用。 它通过激活细胞外信号调节激酶1/2 (ERK1/2) 来上调成骨细胞分化相关转录因子2 (RUNX2) 的表达,从而促进成骨细胞分化和骨矿化 . 此外,它通过p53通路触发细胞周期阻滞和凋亡,使其成为癌症治疗的潜在候选药物 .
相似化合物的比较
紫玉苷I在三萜糖苷中独一无二,因为它具有强大的止血活性。类似的化合物包括:
- 香茅醇-1-O-α-L-阿拉伯呋喃糖基-(1→6)-β-D-葡萄糖苷
- 香叶醇-1-O-α-L-阿拉伯呋喃糖基-(1→6)-β-D-葡萄糖苷
- 3β-[(α-L-阿拉伯吡喃糖基)氧基]-19α-羟基齐墩果-12-烯-28-酸28-β-D-葡萄糖苷 这些化合物具有相似的糖苷结构,但它们的生物活性及其特定的应用有所不同 .
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-20-10-15-41(35(49)54-34-31(48)29(46)28(45)23(18-42)52-34)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-33-30(47)27(44)22(43)19-51-33/h8,20,22-34,42-48,50H,9-19H2,1-7H3/t20-,22+,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,37+,38-,39-,40-,41+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHBFWOEFOZHMK-MLHVESHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Ziyuglycoside I exert its anti-tumor effects?
A1: Research suggests that this compound inhibits the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells [, , , ]. This effect is attributed to multiple mechanisms:
- Induction of cell cycle arrest: this compound induces G2/M phase arrest, halting cell cycle progression and preventing tumor growth [].
- Intrinsic and extrinsic apoptosis: It activates both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways, ultimately leading to cancer cell death [, ].
- Upregulation of p53: this compound increases the expression and stability of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. This upregulation is achieved through downregulation of pS166-Mdm2 and upregulation of phosphorylated and acetylated p53 [, ].
Q2: What is the role of this compound in hematopoiesis?
A2: Studies demonstrate that this compound exhibits hematopoietic activity, promoting the production of blood cells [, , ]. The mechanisms underlying this effect include:
- Promotion of hematopoietic stem cell (HSC) survival: this compound enhances HSC survival through the activation of focal adhesion kinase (FAK) and extracellular signal-regulated kinase 1/2 (Erk1/2) signaling pathways [, ].
- Modulation of cytokine production: It downregulates the secretion of hematopoiesis-suppressive cytokines, such as macrophage inflammatory protein 2 (MIP-2), platelet factor 4 (PF4), and P-selectin, in the bone marrow [].
- Promotion of autophagy: Research suggests that this compound can promote autophagy in HSCs, contributing to its protective effects against myelosuppression [].
Q3: How does this compound contribute to the treatment of rheumatoid arthritis?
A3: this compound has shown promising results in alleviating symptoms of collagen-induced arthritis (CIA) in mice, a model for rheumatoid arthritis [, ]. The compound appears to:
- Regulate Th17/Treg balance: Ziyu I reduces the differentiation of pro-inflammatory Th17 cells while promoting the activity of immunosuppressive Treg cells, contributing to a balanced immune response and reduced inflammation [].
- Inhibit mTOR activation: It interacts with protein kinase B (Akt) to inhibit the activation of the mTOR pathway, a key regulator of T cell differentiation and function. This inhibition leads to decreased Th17 cell differentiation and reduced inflammation [].
- Inhibit plasma cell expansion: Ziyu I may also exert its anti-arthritic effects by inhibiting the expansion of plasma cells, specialized immune cells that produce antibodies, potentially contributing to the reduction of inflammation and joint damage [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C51H82O23, and its molecular weight is 1047.2 g/mol [, , ].
Q5: What analytical methods are commonly employed for the characterization and quantification of this compound?
A5: Several analytical techniques are used to characterize and quantify this compound:
- High-performance liquid chromatography (HPLC): HPLC coupled with various detectors, such as evaporative light scattering detection (ELSD) [] or mass spectrometry (MS) [, , , ], is frequently used to separate and quantify this compound in complex mixtures.
- Ultra-high-performance liquid chromatography (UHPLC): UHPLC-MS/MS offers enhanced sensitivity and resolution for the analysis of this compound and its metabolites in biological samples [, , ].
- Spectroscopy: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural elucidation and confirmation of this compound [, , ].
Q6: What are the key considerations for analytical method validation for this compound?
A6: Validation of analytical methods for this compound involves assessing parameters such as:
- Linearity: Evaluating the linear relationship between the analyte concentration and the detector response [, , ].
- Accuracy: Determining the closeness of the measured values to the true value [, , ].
- Precision: Assessing the degree of agreement among repeated measurements [, , ].
- Recovery: Evaluating the efficiency of analyte extraction from the sample matrix [, , ].
- Specificity: Ensuring that the method selectively measures this compound in the presence of other components [, ].
Q7: What is the bioavailability of this compound?
A7: this compound exhibits low oral bioavailability, estimated at 2.6% []. This low bioavailability is attributed to its poor solubility and permeability [].
Q8: What strategies have been explored to enhance the bioavailability of this compound?
A8: To improve its bioavailability, researchers have investigated several formulation and drug delivery strategies:
- Self-microemulsifying drug delivery systems (SMEDDS): ZgI-loaded SMEDDS significantly enhanced the solubility, intestinal absorption, and oral bioavailability of this compound, resulting in a 6.94-fold increase in absolute bioavailability compared to the free drug [].
- TPGS-modified long-circulating liposomes: Incorporating this compound into TPGS-modified liposomes enhanced its encapsulation efficiency, prolonged its half-life, and improved its therapeutic efficacy in treating myelosuppression [].
- Gold nanoparticles: Coating gold nanoparticles with SH-PEG-NH2 and loading them with this compound showed enhanced autophagy promotion in hematopoietic stem cells, highlighting their potential for myelosuppression therapy [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate](/img/structure/B568848.png)
![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)









